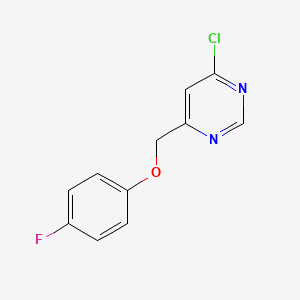

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

Übersicht

Beschreibung

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, often influenced by the specific substitutions on the pyrimidine ring . The specific chemical reactions involving “4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antitrypanosomal Activity

This compound has been studied for its potential in treating human African trypanosomiasis (HAT) , also known as sleeping sickness. It’s caused by protozoa of the genus Trypanosoma, and the current treatment options are limited and have severe side effects. Derivatives of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine have shown promising antitrypanosomal activity, which could lead to the development of new medications with fewer side effects .

Anti-Plasmodial Properties

Malaria, caused by Plasmodium parasites, is a major global health concern. Resistance to current treatments is a growing problem, and there’s a need for compounds with new mechanisms of action. Some derivatives of this compound have exhibited excellent antiplasmodial activity, making them candidates for the development of alternative malaria treatments .

Antitumor Potential

The structural motif of pyrimidine is present in naturally occurring nucleosides with significant antitumor activity. The derivatives of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine could be explored for their potential use in cancer therapy, given the historical effectiveness of similar structures in combating tumor growth .

Antiviral Applications

Compounds with the pyrimidine structure have shown various biological activities, including antiviral properties. As such, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine could serve as a base for synthesizing new antiviral drugs that could be effective against a range of viral infections .

Analgesic Uses

The pyrimidine derivatives have also been associated with analgesic activity. Research into the pain-relieving properties of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine could lead to the development of new pain management solutions .

Erectile Dysfunction Treatment

Some pyrimidine derivatives have been used in the treatment of male erectile dysfunction. Investigating the efficacy of 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine in this field could contribute to expanding the range of available treatments .

Hyperuricemia and Gout Prevention

The compound’s derivatives may have applications in preventing hyperuricemia and gout, offering a potential new approach to managing these conditions .

Antibacterial and Antiproliferative Activity

Functionally substituted pyrimidines have shown good antibacterial and antiproliferative activity. This suggests that 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine could be an important intermediate in creating substances with these properties, which can be crucial in developing new antibiotics and cell growth inhibitors .

Wirkmechanismus

Target of Action

Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s worth noting that pyrimidine derivatives often exert their effects by inhibiting the activity of their target enzymes .

Biochemical Pathways

Pyrimidine derivatives are known to impact cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

Pyrimidine derivatives have been associated with a range of pharmacological effects, including anti-inflammatory and analgesic effects .

Eigenschaften

IUPAC Name |

4-chloro-6-[(4-fluorophenoxy)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWWRMMEMAKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.